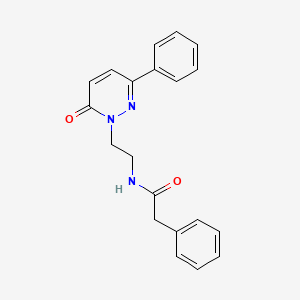![molecular formula C9H7F3N2O B2670872 N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide CAS No. 2205126-10-7](/img/structure/B2670872.png)
N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s electronic properties, solubility, and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide typically involves the reaction of 5-(trifluoromethyl)pyridine with prop-2-enamide under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. For instance, 2-bromo-5-(trifluoromethyl)pyridine can be reacted with prop-2-enamide in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like BINAP .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed amination reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated amide product.
Wissenschaftliche Forschungsanwendungen
N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by influencing its electronic properties and steric interactions. This can lead to the modulation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: This compound also features a trifluoromethyl group attached to a pyridine ring and has similar biological activities.
5-(Trifluoromethyl)pyridin-2-ylmethanol: Another compound with a trifluoromethyl group on a pyridine ring, used in organic synthesis.
Uniqueness
N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the prop-2-enamide moiety allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-2-8(15)14-7-4-3-6(5-13-7)9(10,11)12/h2-5H,1H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYMJXYGBMNTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2670796.png)
![3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2670797.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)
![2-chloro-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2670800.png)
![4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole](/img/structure/B2670801.png)
![Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate](/img/structure/B2670802.png)


![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)
![1-{2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2670808.png)

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
